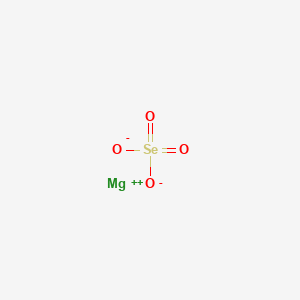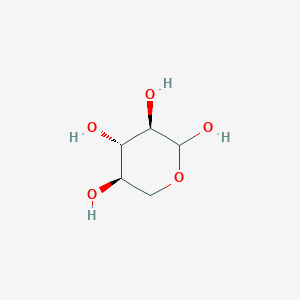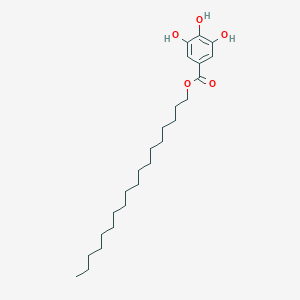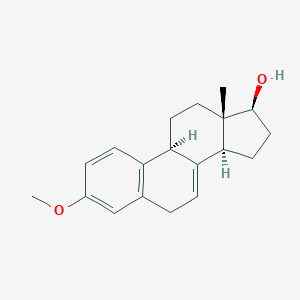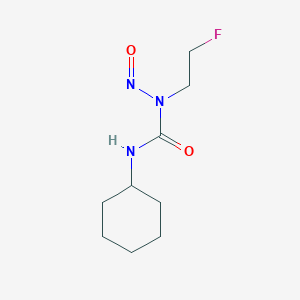
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea (CFENU) is a synthetic compound that belongs to the class of nitrosoureas. It has been widely used in scientific research as an anticancer agent due to its ability to inhibit DNA synthesis and induce cytotoxicity in cancer cells.
Mecanismo De Acción
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea acts by forming DNA adducts, which inhibit DNA synthesis and induce apoptosis in cancer cells. The formation of DNA adducts is facilitated by the presence of the nitrosourea functional group in 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea, which reacts with the nucleophilic sites on DNA. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been shown to inhibit the activity of DNA repair enzymes, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been found to have a low toxicity profile in animal models, indicating its potential as a safe chemotherapeutic agent. However, it has been reported to have some adverse effects on the central nervous system, such as seizures and ataxia. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been found to cause bone marrow suppression, leading to neutropenia and thrombocytopenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea is its ability to inhibit DNA synthesis in cancer cells, making it a potent anticancer agent. However, one of the limitations of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has a short half-life, which can limit its efficacy in some cases.
Direcciones Futuras
There are several future directions for 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea research. One area of interest is the development of more potent analogs of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea as a radiosensitizer in combination with radiation therapy. Additionally, the use of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea in combination with other chemotherapeutic agents is an area of active research. Finally, the development of targeted delivery systems for 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea could improve its efficacy and reduce its toxicity.
Métodos De Síntesis
The synthesis of 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea involves the reaction of cyclohexyl isocyanate with 2-fluoroethyl nitrate in the presence of a catalyst such as triethylamine. The reaction yields 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea as a yellowish crystalline solid with a melting point of 93-95°C. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been extensively studied for its anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has also been tested in animal models of cancer, where it demonstrated significant tumor growth inhibition. Furthermore, 3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea has been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
Propiedades
Número CAS |
13908-93-5 |
|---|---|
Nombre del producto |
3-Cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
Fórmula molecular |
C9H16FN3O2 |
Peso molecular |
217.24 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C9H16FN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
Clave InChI |
SIJUHDYJDHLNLY-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCF)N=O |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCF)N=O |
Otros números CAS |
13908-93-5 |
Sinónimos |
1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea FCNU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



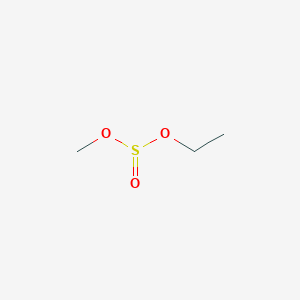

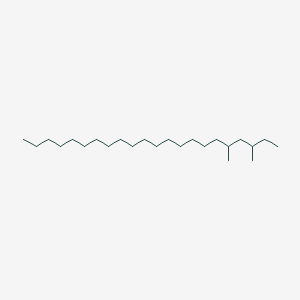
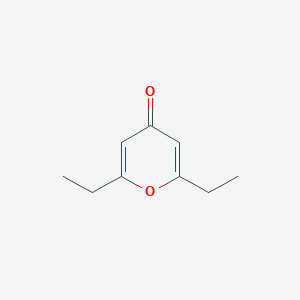
![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)
![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2S,4R,5S)-rel-(9CI)](/img/structure/B76699.png)

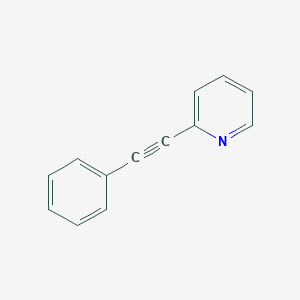
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)
